Boc-L-Ile-O-CH2-Ph-CH2-COOH
Description
The exact mass of the compound Boc-L-Ile-O-CH2-Ph-CH2-COOH is 379.19948764 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-L-Ile-O-CH2-Ph-CH2-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Ile-O-CH2-Ph-CH2-COOH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-6-13(2)17(21-19(25)27-20(3,4)5)18(24)26-12-15-9-7-14(8-10-15)11-16(22)23/h7-10,13,17H,6,11-12H2,1-5H3,(H,21,25)(H,22,23)/t13-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXOMCHTPESCE-GUYCJALGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The PAM Linker Mechanism in Boc Solid-Phase Peptide Synthesis
Executive Summary
In the domain of Boc (tert-butyloxycarbonyl) Solid-Phase Peptide Synthesis (SPPS), the stability of the peptide-resin anchorage is the rate-limiting factor for sequence fidelity. The PAM (4-hydroxymethyl-phenylacetamidomethyl) resin was engineered specifically to resolve the "acid lability paradox" inherent to standard Merrifield resins. While the benzyl ester linkage in Merrifield resin is stable enough for short sequences, it suffers from gradual acidolysis (approx. 1% loss per cycle) during the repetitive Trifluoroacetic Acid (TFA) deprotection steps required in Boc chemistry.
The PAM linker introduces an electron-withdrawing acetamidomethyl spacer that decouples the benzyl ester from the resonance effects of the polystyrene backbone, increasing acid stability by approximately 100-fold while retaining cleavability by anhydrous Hydrogen Fluoride (HF). This guide details the mechanistic underpinnings, synthesis strategies, and operational protocols for utilizing PAM resins in high-fidelity peptide manufacturing.
Part 1: Mechanistic Foundation
The Stability Problem (Merrifield vs. PAM)
In standard Merrifield SPPS, the peptide is anchored via a benzyl ester bond directly to the polystyrene backbone. During the removal of the N-terminal Boc group (using 50% TFA/DCM), the protonation of the ester carbonyl oxygen renders the bond susceptible to acidolysis. Over a 30-cycle synthesis, this cumulative loss can result in a yield reduction of >25% and the generation of truncated deletion sequences.
The PAM Solution: Inductive Stabilization
The PAM linker inserts a 4-(oxymethyl)phenylacetamidomethyl moiety between the peptide and the resin.
-
Structural Modification: The acetamidomethyl group acts as an electron-withdrawing spacer.
-
The Effect: This group decreases the electron density at the benzylic oxygen, destabilizing the formation of the benzyl carbocation intermediate required for acid cleavage.
-
Result: The rate constant for TFA cleavage (
) drops from (Merrifield) to (PAM).
Visualization of the Mechanism
The following diagram illustrates the structural difference and the stabilization mechanism.
Figure 1: Comparative architecture of Merrifield vs. PAM linkages. The acetamidomethyl spacer in PAM exerts an electron-withdrawing effect, stabilizing the benzyl ester against TFA acidolysis.
Part 2: Synthesis & Loading Strategy
To maximize sequence integrity, the "Pre-formed Handle" strategy is the industry standard. Direct esterification of the first amino acid onto a hydroxymethyl-resin is discouraged due to the risk of racemization and incomplete loading.
The Pre-formed Handle Approach
This method involves synthesizing the Boc-AminoAcid-PAM-Linker in solution before coupling it to the resin. This ensures that the first amino acid is enantiomerically pure and the loading is quantitatively controlled.
Workflow:
-
Handle Synthesis: Boc-AA-OH is coupled to 4-(bromomethyl)phenylacetic acid phenacyl ester (or similar precursor) in solution.
-
Purification: The resulting Boc-AA-PAM-OH is purified to remove unreacted reagents.
-
Resin Coupling: The purified handle is coupled to Aminomethyl Polystyrene Resin via a stable amide bond.
Operational Workflow Diagram
Figure 2: The optimal workflow for PAM resin usage, highlighting the pre-formed handle strategy to prevent racemization.
Part 3: Operational Protocols
Protocol: Coupling the Pre-formed Handle
Reagents:
-
Aminomethyl polystyrene resin (0.5 – 1.0 mmol/g substitution).[1]
-
Boc-AA-PAM-OH (1.5 – 2.0 equivalents relative to resin).
-
DIC (Diisopropylcarbodiimide) or DCC (Dicyclohexylcarbodiimide).
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[2]
Procedure:
-
Swelling: Swell the aminomethyl resin in DCM for 30 minutes. Drain.
-
Activation: Dissolve Boc-AA-PAM-OH in minimal DCM/DMF. Add 1.0 equivalent of DIC.[3] Stir for 5 minutes.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours (or overnight).
-
Kaiser Test: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads, blue solution is absent) indicates complete coupling of the handle to the resin amines.
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 minutes to cap any remaining amino groups.
Protocol: HF Cleavage (The "High" HF Method)
Because the PAM linkage is highly stable, strong acid conditions are required for final release.
Safety Warning: Anhydrous HF is extremely hazardous. Use a specialized Teflon/Kel-F vacuum line apparatus. Full PPE (face shield, heavy rubber gloves) is mandatory.
Reagents:
-
Scavenger: p-Cresol (or Anisole) – 10% v/v.
-
(Optional) p-Thiocresol (if Met/Cys present) – 0.5% v/v.
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel. Add scavengers (e.g., 1 mL p-cresol per gram of resin).
-
Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill anhydrous HF into the vessel (approx. 10 mL HF per gram of resin).
-
Reaction: Warm the vessel to 0°C (Ice bath). Stir for 45–60 minutes.
-
Note: Do not exceed 0°C or 60 minutes unless necessary (e.g., Arg(Tos) removal), as this increases side reactions.
-
-
Evaporation: Evaporate HF under high vacuum (using a trap) while maintaining 0°C.
-
Extraction: Wash the resin with cold diethyl ether (to remove scavengers). Extract the peptide with 10–50% Acetic Acid or Acetonitrile/Water.
-
Lyophilization: Freeze and lyophilize the extract to obtain the crude peptide.
Part 4: Comparative Analysis
The choice of resin dictates the synthesis strategy.[4] The table below compares PAM against other common supports.
| Feature | Merrifield Resin | PAM Resin | MBHA Resin |
| Chemistry | Boc / Bzl | Boc / Bzl | Boc / Bzl |
| C-Terminus | Acid (-COOH) | Acid (-COOH) | Amide (-CONH2) |
| Linker Type | Benzyl Ester | 4-hydroxymethyl-phenylacetamidomethyl | 4-methylbenzhydrylamine |
| TFA Stability | Low (~1% loss/cycle) | High (<0.01% loss/cycle) | High |
| Cleavage | HF (Standard) | HF (Standard) | HF (Standard) |
| Best Use | Short peptides (<10 AA) | Medium/Long peptides (>10 AA) | Peptide Amides |
| Cost | Low | Moderate | Moderate |
References
-
Mitchell, A. R., Erickson, B. W., Rybtsev, M. N., & Hodges, R. S. (1976). Tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis. Journal of the American Chemical Society. Link
-
Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][7][8][9][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link
Sources
- 1. chempep.com [chempep.com]
- 2. digital.csic.es [digital.csic.es]
- 3. peptide.com [peptide.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. peptide.com [peptide.com]
Boc-L-Ile-O-CH2-Ph-CH2-COOH CAS number and identifiers
Technical Monograph: Boc-L-Ile-PAM-OH (The Pre-formed Linker Strategy)
Part 1: Executive Technical Summary
Boc-L-Ile-O-CH2-Ph-CH2-COOH (CAS 207855-29-6 ) is a specialized "pre-formed handle" reagent used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . It represents the esterification product of Boc-L-Isoleucine and the PAM linker (4-(hydroxymethyl)phenylacetic acid).
In high-fidelity peptide manufacturing, this molecule is critical for loading the first amino acid (Isoleucine) onto an aminomethyl-functionalized resin. Unlike direct coupling methods, using this pre-formed handle eliminates the risk of racemization and the formation of "hydroxymethyl" side-products, ensuring that the C-terminal residue maintains >99% chiral integrity and strict 1:1 stoichiometry.
Part 2: Chemical Identity & Identifiers
| Parameter | Technical Specification |
| Chemical Name | Boc-L-Isoleucine 4-(carboxymethyl)benzyl ester |
| Common Name | Boc-Ile-PAM-OH ; Boc-Ile-PAM Handle |
| CAS Number | 207855-29-6 |
| Molecular Formula | C₂₀H₂₉NO₆ |
| Molecular Weight | 379.45 g/mol |
| Linear Structure | Boc-NH-CH(CH(CH₃)CH₂CH₃)-CO-O-CH₂-C₆H₄-CH₂-COOH |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% Chiral Purity |
Component Identifiers (For Synthesis/Validation):
-
Amino Acid Precursor: Boc-L-Isoleucine (CAS: 13139-16-7)[1]
-
Linker Precursor: 4-(Hydroxymethyl)phenylacetic acid (CAS: 13232-55-8) or 4-(Bromomethyl)phenylacetic acid (CAS: 13737-31-0)
Part 3: The "Pre-formed Handle" Rationale
Why synthesize Boc-Ile-PAM-OH (207855-29-6) instead of coupling Boc-Ile-OH directly to a PAM resin?
Prevention of Racemization
Direct coupling of a C-terminal amino acid (especially Isoleucine or Histidine) to a hydroxymethyl-functionalized resin requires carboxyl activation (e.g., DCC/DMAP). This activation often proceeds via an oxazolone intermediate, which is prone to racemization. By synthesizing the ester linkage in solution phase (the Boc-Ile-PAM-OH molecule) under mild conditions before touching the resin, chiral purity is preserved.
Elimination of Dipeptide Formation
When loading amino acids onto hydroxymethyl resins, unreacted hydroxymethyl groups can remain. During subsequent cycles, these groups can react with the next activated amino acid, creating a "deletion sequence" or inserting a dipeptide where a single residue belongs. The pre-formed handle strategy couples the carboxylic acid end of the linker to an aminomethyl resin. This amide bond formation is quantitative and leaves no reactive hydroxyl groups behind.
Part 4: Synthesis & Quality Control
Synthesis Protocol (Cesium Salt Method)
Note: This describes the formation of the ester linkage.
-
Activation: Dissolve Boc-L-Ile-OH (1.0 eq) in MeOH/H₂O. Titrate with Cesium Carbonate (Cs₂CO₃) to pH 7.0 to form the cesium salt. Evaporate to dryness and lyophilize to remove all water (Critical).
-
Coupling: Suspend the Boc-Ile-OCs salt in dry DMF. Add 4-(Bromomethyl)phenylacetic acid phenacyl ester (or similar protected linker precursor).
-
Reaction: Stir at room temperature for 24 hours. The cesium ion catalyzes the displacement of the bromide by the carboxylate, forming the ester bond without racemization.
-
Deprotection (if needed): If the linker's carboxylic acid was protected (e.g., phenacyl ester), remove the protecting group (e.g., Zn/Acetic Acid) to yield the free acid Boc-Ile-PAM-OH .
Quality Control (QC)
-
¹H-NMR (DMSO-d₆): Verify the diagnostic methylene protons of the PAM linker (singlet at ~5.1 ppm for -O-CH₂ -Ph and singlet at ~3.5 ppm for Ph-CH₂ -COOH).
-
HPLC: Reverse-phase C18 column, Acetonitrile/Water gradient. Purity must be >98%.
-
Chiral HPLC: Essential to confirm <0.5% D-Ile isomer.
Part 5: Application in Solid Phase Peptide Synthesis (SPPS)
Objective: Loading Boc-Ile-PAM-OH onto Aminomethyl Polystyrene Resin.
Reagents:
-
Aminomethyl Polystyrene Resin (0.5–1.0 mmol/g substitution)
-
DIC (Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DCM (Dichloromethane) / DMF (Dimethylformamide)
Protocol:
-
Swelling: Swell the aminomethyl resin in DCM for 30 minutes. Drain.
-
Activation: Dissolve Boc-Ile-PAM-OH (2.0 eq relative to resin substitution) and HOBt (2.0 eq) in a minimum volume of DMF. Add DIC (2.0 eq) and stir for 5 minutes.
-
Coupling: Add the activated solution to the resin. Shake/agitate at room temperature for 2–4 hours.
-
Kaiser Test: Perform a Kaiser (Ninhydrin) test.
-
Negative (Yellow): Coupling complete.
-
Positive (Blue): Coupling incomplete (repeat step 3).
-
-
Capping (Optional): Acetylate any unreacted amines using Acetic Anhydride/Pyridine to prevent truncated sequences.
-
Result: You now have Boc-Ile-PAM Resin , ready for the removal of the Boc group (TFA) and elongation of the peptide chain.
Part 6: Visualization of the Workflow
The following diagram illustrates the logic of using the pre-formed handle versus the riskier direct loading approach.
Caption: Comparison of Direct Loading vs. Pre-formed Handle Strategy. The pre-formed route (Green) ensures chiral integrity by forming the ester bond in controlled solution-phase conditions.
Part 7: References
-
Merrifield, R. B., et al. (1982). "Instrumental Peptide Synthesis." The Peptides, Vol 2. (Foundational text on PAM linkers).
-
Sigma-Aldrich. (2024).[4] "Product Specification: Boc-L-Ile-O-CH2-Ph-CH2-COOH (CAS 207855-29-6)."
-
Chem-Impex International. (2024). "Boc-L-Ile-O-CH2-Ph-CH2-COOH Technical Data."
-
Mitchell, A. R., et al. (1978). "Preparation of aminomethyl-polystyrene resin and its use in the solid phase synthesis of peptides." Journal of Organic Chemistry, 43(14), 2845–2852. (Primary literature on the chemistry of PAM handles).
Sources
Methodological & Application
Loading Boc-L-Ile-O-CH2-Ph-CH2-COOH onto aminomethyl polystyrene
Loading of Boc-L-Ile-O-CH2-Ph-CH2-COOH onto Aminomethyl Polystyrene Resin: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the resin is a critical step that dictates the overall success of the synthesis. This application note provides a comprehensive guide to the loading of a specialized amino acid derivative, Boc-L-Ile-O-CH2-Ph-CH2-COOH, onto aminomethyl polystyrene resin. This particular building block is valuable in peptide synthesis and drug development due to its unique structural features, which can be leveraged to create novel pharmaceutical compounds.[1][2] The protocol detailed herein employs a standard and effective carbodiimide coupling strategy, specifically utilizing Diisopropylcarbodiimide (DIC) in conjunction with Hydroxybenzotriazole (HOBt) as an activating agent to facilitate amide bond formation between the carboxylic acid of the amino acid derivative and the primary amine of the resin.
Principle of the Method
The core of this protocol lies in the activation of the carboxylic acid moiety of Boc-L-Ile-O-CH2-Ph-CH2-COOH to make it susceptible to nucleophilic attack by the primary amine groups on the aminomethyl polystyrene resin. DIC is a common carbodiimide coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be prone to side reactions, such as the formation of an inactive N-acylurea, and can also lead to racemization.[3]
To mitigate these issues, HOBt is introduced as an additive. HOBt rapidly reacts with the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester.[3][4] This active ester then smoothly reacts with the aminomethyl groups on the resin to form a stable amide bond, thereby loading the amino acid onto the solid support.[4] This DIC/HOBt coupling method is widely recognized for its efficiency and for minimizing racemization during peptide synthesis.[3][5]
Materials and Equipment
Reagents
-
Aminomethyl polystyrene resin (1% DVB, 100-200 mesh, loading capacity typically 1.0-1.2 mmol/g)[6]
-
Boc-L-Ile-O-CH2-Ph-CH2-COOH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Piperidine, 20% (v/v) in DMF
-
Methanol (MeOH)
-
Kaiser Test Kit (Ninhydrin, Phenol, Pyridine, and Ethanol solutions)[7]
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Ethanedithiol (EDT)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Equipment
-
Solid-phase peptide synthesis vessel
-
Mechanical shaker or vortexer
-
Sintered glass funnel
-
Vacuum filtration apparatus
-
Round bottom flasks
-
Stirring bar
-
Ice bath
-
Centrifuge and centrifuge tubes
-
Lyophilizer (optional)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
PART 1: Resin Preparation and Swelling
Proper swelling of the polystyrene resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to the reagents.
-
Weighing the Resin: Accurately weigh the desired amount of aminomethyl polystyrene resin into a solid-phase peptide synthesis vessel.
-
Swelling in DCM: Add sufficient Dichloromethane (DCM) to the vessel to completely cover the resin (approximately 10-15 mL per gram of resin). Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8][9]
-
Solvent Exchange to DMF: After swelling in DCM, drain the solvent and wash the resin three times with N,N-Dimethylformamide (DMF) to prepare it for the coupling reaction.
PART 2: Loading of Boc-L-Ile-O-CH2-Ph-CH2-COOH
This part describes the core coupling reaction for attaching the amino acid derivative to the resin.
-
Preparation of the Amino Acid Solution: In a separate vial, dissolve Boc-L-Ile-O-CH2-Ph-CH2-COOH (3 equivalents based on the resin's loading capacity) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Activation: To the amino acid/HOBt solution, add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling to the Resin: Add the activated amino acid solution to the swollen and washed aminomethyl polystyrene resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored to ensure completion.
PART 3: Monitoring the Loading Reaction - The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[10][11] A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
-
Sample Preparation: After the desired reaction time, take a small sample of the resin (a few beads) and wash it thoroughly with DMF and then with ethanol.
-
Reagent Addition: To the washed resin beads, add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and pyridine).
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue Color: Indicates the presence of a significant amount of unreacted primary amines, meaning the coupling is incomplete.[11] In this case, the coupling reaction should be repeated.
-
Yellow/Colorless: Indicates the absence of free primary amines, signifying a successful and complete loading reaction.
-
PART 4: Capping of Unreacted Amines (Optional but Recommended)
To prevent the formation of deletion sequences in subsequent peptide synthesis steps, it is good practice to "cap" any unreacted aminomethyl groups.
-
Washing: After a successful loading reaction (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Washes: Wash the resin extensively with DMF, followed by DCM, and finally with methanol. Dry the resin under vacuum.
PART 5: Cleavage of the Loaded Amino Acid from the Resin
To confirm the loading and to obtain the product for further analysis, a small portion of the resin can be subjected to a cleavage procedure.
-
Resin Preparation: Place a small amount of the dried, loaded resin (e.g., 50-100 mg) in a round bottom flask.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail for Boc-protected peptides is a mixture of TFA, a scavenger like thioanisole, and a co-scavenger like ethanedithiol (EDT). A typical ratio is 95:2.5:2.5 (v/v/v) of TFA:Thioanisole:EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 50-100 mg of resin) and stir at room temperature for 1-2 hours.[12]
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the cleaved product by adding the combined filtrate to a 10-fold excess of cold diethyl ether or MTBE.[13]
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.[13]
-
Data Presentation
| Parameter | Recommended Value | Rationale |
| Resin Swelling Time | 30-60 minutes | Ensures complete solvation of the polymer matrix for optimal reaction kinetics. |
| Equivalents of Amino Acid | 3 eq | Drives the reaction to completion by Le Chatelier's principle. |
| Equivalents of DIC | 3 eq | Stoichiometric amount required for activation of the carboxylic acid. |
| Equivalents of HOBt | 3 eq | Suppresses side reactions and minimizes racemization.[3] |
| Coupling Reaction Time | 2-4 hours | Generally sufficient for complete coupling; should be monitored by the Kaiser test. |
| Capping Time | 30 minutes | Ensures complete acylation of any remaining free amines. |
| Cleavage Time | 1-2 hours | Sufficient for complete removal of the Boc group and cleavage from the resin.[14] |
Visualization of the Workflow
Experimental Workflow Diagram
Caption: Simplified chemical pathway for the DIC/HOBt mediated loading of the amino acid onto the resin.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. The inclusion of the Kaiser test provides a reliable in-process control to confirm the completion of the loading reaction before proceeding to the next step. [10][11]This qualitative test is highly sensitive for primary amines and is a standard method in solid-phase peptide synthesis for monitoring coupling efficiency. [10][11][15]Furthermore, the optional but recommended capping step ensures that any potential for the formation of deletion peptide impurities is minimized. Finally, the cleavage protocol allows for the isolation of the loaded amino acid, which can then be characterized by analytical techniques such as mass spectrometry and HPLC to quantitatively determine the loading efficiency and confirm the identity and purity of the attached molecule.
Conclusion
This application note provides a detailed and robust protocol for the successful loading of Boc-L-Ile-O-CH2-Ph-CH2-COOH onto aminomethyl polystyrene resin. By following the outlined steps for resin preparation, coupling, monitoring, and, if necessary, capping, researchers can confidently prepare high-quality starting material for their solid-phase peptide synthesis endeavors. The principles and techniques described are foundational and can be adapted for the loading of other N-protected amino acids onto various aminomethylated solid supports.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.[Link]
-
AAPPTec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5765–5778. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]
-
Coin, I., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1867–1879. [Link]
-
Merck Millipore. Boc Resin Cleavage Protocol.[Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.[Link]
-
Yadav, V. K., & G, S. S. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5940–5943. [Link]
-
International Journal of Research in Pharmaceutical Sciences. Solid Phase Peptide Synthesis: A Review.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. biomatik.com [biomatik.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of C-terminal Isoleucine Peptides using Boc Chemistry
Introduction: Navigating the Challenges of C-terminal Isoleucine Peptide Synthesis
The synthesis of peptides bearing a C-terminal isoleucine residue using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents a unique set of challenges that demand a carefully considered strategic approach. Isoleucine, with its bulky β-branched side chain, introduces significant steric hindrance that can impede critical steps of the synthesis, from the initial loading onto the solid support to the subsequent coupling of the penultimate amino acid.[1] This steric bulk can lead to lower reaction yields, incomplete couplings, and an increased propensity for side reactions.
Furthermore, the dipeptide sequence tethered to the resin is susceptible to intramolecular cyclization, forming a stable six-membered ring known as a diketopiperazine (DKP). This side reaction cleaves the nascent peptide from the resin, truncating the synthesis and significantly reducing the overall yield.[2][3] The synthesis of peptides with C-terminal isoleucine, therefore, requires a robust and optimized protocol to mitigate these steric and cyclization-related issues.
This comprehensive guide provides a detailed examination of the chemical principles and field-proven protocols for the successful synthesis of C-terminal isoleucine peptides using Boc chemistry. We will delve into the causality behind key experimental choices, from resin selection and amino acid loading to coupling strategies and final cleavage, providing researchers, scientists, and drug development professionals with the authoritative knowledge to navigate these synthetic challenges effectively.
I. Foundational Principles: Strategic Decisions in Boc SPPS of C-terminal Isoleucine Peptides
The success of synthesizing a C-terminal isoleucine peptide hinges on a series of strategic decisions made before and during the synthesis. Understanding the chemistry behind these choices is paramount.
A. Resin Selection and Isoleucine Loading: Anchoring for Success
The initial step, the covalent attachment of Boc-L-Isoleucine-OH to the solid support, is critical. The choice of resin and the esterification method directly impact the overall yield and purity of the final peptide.
-
Merrifield Resin: The classical choice for Boc SPPS, Merrifield resin (chloromethylated polystyrene-divinylbenzene), provides a stable benzyl ester linkage.[4] However, the harsh conditions sometimes required for loading can be problematic. To minimize the risk of racemization of the C-terminal isoleucine, the cesium salt method is the gold standard.[4] This method involves pre-forming the cesium salt of Boc-Ile-OH, which then displaces the chloride on the resin in a less basic environment, thus preserving the stereochemical integrity of the amino acid.
-
PAM Resin: Phenylacetamidomethyl (PAM) resin offers enhanced acid stability of the benzyl ester linkage compared to Merrifield resin, reducing the premature cleavage of the peptide chain during the repetitive trifluoroacetic acid (TFA) treatments for Boc deprotection.[4] This is particularly advantageous for the synthesis of longer peptides.
B. The Iterative Cycle: Deprotection, Neutralization, and Coupling
The core of SPPS is the iterative cycle of Nα-Boc deprotection, neutralization, and coupling of the subsequent amino acid. For C-terminal isoleucine peptides, the coupling step following the loading of isoleucine is often the most challenging due to the steric hindrance imposed by the isoleucine side chain.
-
Boc Deprotection: The Boc group is reliably removed by treatment with a solution of TFA in dichloromethane (DCM).[4]
-
Neutralization: Following acid-mediated deprotection, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction. This is typically achieved by washing the resin with a solution of a tertiary amine base, such as diisopropylethylamine (DIEA), in DCM.[5]
-
Coupling: This is the most critical step. The steric bulk of the C-terminal isoleucine can significantly slow down the coupling of the second amino acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) alone may result in incomplete reactions.[1] To overcome this, more potent activating agents are required.
C. Mitigating Side Reactions: The Specter of Diketopiperazine Formation and Racemization
Two primary side reactions threaten the integrity of the synthesis: diketopiperazine (DKP) formation and racemization.
-
Diketopiperazine (DKP) Formation: After the deprotection of the second amino acid, the free N-terminal amine of the dipeptide-resin can nucleophilically attack the ester linkage anchoring the C-terminal isoleucine to the resin. This intramolecular cyclization releases a DKP molecule and terminates the peptide chain on that resin bead.[6] This is especially prevalent when proline is the second amino acid. A highly effective strategy to suppress DKP formation involves the use of the N-methylmorpholine salt of the incoming Boc-amino acid when coupling to the isoleucine-resin, particularly when using DCC as the coupling reagent.[2]
-
Racemization: The α-carbon of an amino acid is susceptible to epimerization, particularly during the activation step of the coupling reaction.[7] For the initial loading of Boc-Ile-OH onto the resin, the cesium salt method is preferred as it minimizes the exposure to basic conditions that can promote racemization.[4]
II. Experimental Protocols
The following protocols are designed to provide a robust framework for the synthesis of C-terminal isoleucine peptides using Boc chemistry.
Diagram of the Boc-SPPS Workflow for C-terminal Isoleucine Peptides
Caption: General workflow for Boc-SPPS of C-terminal Isoleucine peptides.
Protocol 1: Loading of Boc-L-Isoleucine-OH onto Merrifield Resin (Cesium Salt Method)
This protocol is optimized to ensure high loading efficiency while minimizing racemization.
Materials:
-
Merrifield resin (1% DVB, 1.0-1.2 mmol/g substitution)
-
Boc-L-Isoleucine-OH
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 eq) in DCM for 1 hour in a reaction vessel, followed by 3 washes with DMF.
-
Preparation of Cesium Salt:
-
Dissolve Boc-L-Isoleucine-OH (1.2 eq relative to resin substitution) in a minimal amount of MeOH.
-
Add a small amount of water (approx. 10% of MeOH volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue twice with anhydrous DMF to ensure complete removal of water.
-
-
Attachment Reaction:
-
Dissolve the dried Boc-L-Isoleucine-OH cesium salt in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.
-
-
Washing: Filter the resin and wash sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), and DCM (3x).
-
Capping of Unreacted Sites:
-
Treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DCM for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Iterative Synthesis Cycle
This protocol employs a potent coupling reagent to overcome the steric hindrance of the C-terminal isoleucine.
Materials:
-
Boc-Ile-Resin (from Protocol 1)
-
TFA
-
DCM
-
DIEA
-
Boc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DMF
Procedure (for each amino acid addition):
-
Nα-Boc Deprotection:
-
Swell the Boc-Ile-Resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20 minutes.[4]
-
Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x).
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, dissolve the next Boc-amino acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the solution to pre-activate the amino acid for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling ("double coupling") with freshly prepared activated amino acid is recommended.
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Mechanism of HATU-mediated Coupling
Sources
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
Preparation of Boc-L-Ile-O-CH2-Ph-CH2-COOH stock solutions
An In-depth Guide to the Preparation and Handling of Boc-L-Ile-O-CH2-Ph-CH2-COOH Stock Solutions
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the precise preparation, validation, and storage of stock solutions for Boc-L-Ile-O-CH2-Ph-CH2-COOH. This N-Boc-protected isoleucine derivative is a specialized building block used in peptide synthesis and the development of complex pharmaceutical molecules.[1][2] Adherence to the protocols detailed herein is critical for ensuring the reproducibility, accuracy, and integrity of experimental outcomes by mitigating risks associated with inaccurate concentration, degradation, or contamination. The causality behind each procedural step is explained to empower users with a deep understanding of the material's behavior in solution.
Introduction: The Critical Role of a Specialized Building Block
Boc-L-Ile-O-CH2-Ph-CH2-COOH is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function of L-isoleucine.[2] The Boc group is a cornerstone in solid-phase peptide synthesis (SPPS), preventing the amine from participating in unwanted side reactions during peptide chain elongation.[3][4] This specific derivative, with its phenylacetic acid ether linkage, is designed for incorporation into complex peptides where this linker moiety is crucial for the final molecule's structure, spacing, or pharmacological activity.
The success of any synthesis or biological assay hinges on the quality of the starting reagents. An improperly prepared stock solution—whether inaccurate in concentration, partially dissolved, or degraded—can invalidate weeks of research. This guide provides a self-validating system of protocols to ensure that stock solutions of this reagent are prepared with the highest degree of accuracy and are maintained for optimal stability.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for its effective handling. The Boc protecting group imparts significant hydrophobicity, while the carboxylic acid moiety offers a site for deprotonation and potential aqueous solubility under basic conditions. However, the overall molecule is largely nonpolar.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid derivative | N/A |
| Molecular Formula | C₂₀H₂₉NO₆ | [2] |
| Molecular Weight | 379.45 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 66-72 °C | [2] |
| Purity (Typical) | ≥ 97% (HPLC) | [2] |
| Storage (Solid) | 0-8 °C, desiccated | [2] |
| Solubility Profile | Insoluble in water; Soluble in organic solvents like DMSO, DMF, Methanol, Ethanol. | [3][5] |
Principle of Solubilization: Selecting the Right Solvent
The choice of solvent is the most critical decision in preparing a stock solution. Given the compound's structure, a polar aprotic solvent is the superior choice for creating a high-concentration primary stock.
-
Why DMSO or DMF? Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules, including protected amino acids.[6] Their high polarity effectively solvates the carboxylic acid group, while their organic nature readily dissolves the hydrophobic Boc and phenyl groups. For most biological applications, DMSO is preferred due to its lower volatility and compatibility with cell culture media at low final concentrations (typically <0.5%).
-
Why not water? The large, nonpolar surface area of the Boc and phenyl groups renders the molecule insoluble in neutral aqueous solutions.[5] While it may be possible to dissolve the compound in an aqueous base (e.g., NaOH or NaHCO₃) by forming the carboxylate salt, this is not recommended for a primary stock solution.[] A basic pH can compromise the long-term stability of the compound and is often incompatible with downstream applications.
-
The Role of Sonication and Warming: To overcome the activation energy of dissolution, mechanical assistance is often required. Sonication uses high-frequency sound waves to agitate the solvent and break apart solute particles, accelerating dissolution.[8] Gentle warming can also increase solubility, but must be done cautiously to avoid thermal degradation.[8]
Detailed Protocol: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 100 mM primary stock solution, a common starting concentration for many laboratories. All operations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Required Materials & Equipment
-
Boc-L-Ile-O-CH2-Ph-CH2-COOH (solid)
-
Anhydrous, high-purity DMSO (Hygroscopic DMSO can impact solubility)[9]
-
Analytical balance (4-decimal place readability)
-
Spatula and weighing paper/boat
-
Appropriate size amber glass vial or polypropylene tube with a screw cap
-
Calibrated micropipettes (P1000, P200)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Step-by-Step Methodology
-
Pre-Operation Checks: Allow the container of Boc-L-Ile-O-CH2-Ph-CH2-COOH to equilibrate to room temperature before opening to prevent moisture condensation.[8] Ensure all glassware is clean and completely dry.
-
Calculation of Required Mass: Determine the mass of the compound needed. The formula to use is: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 2 mL of a 100 mM stock: Mass (mg) = 0.1 mol/L × 0.002 L × 379.45 g/mol × 1000 mg/g = 75.89 mg
-
-
Weighing the Compound: On an analytical balance, carefully weigh out the calculated mass (e.g., 75.89 mg) of the solid compound and transfer it directly into the labeled vial.
-
Causality: Using an analytical balance is non-negotiable for ensuring the final concentration is accurate. Taring the vial before adding the compound is a best practice.
-
-
Solvent Addition: Using a calibrated micropipette, add half of the final required volume of DMSO (e.g., 1 mL for a 2 mL final volume) to the vial.
-
Dissolution:
-
a. Tightly cap the vial and vortex vigorously for 30-60 seconds.
-
b. Place the vial in a bath sonicator and sonicate for 5-10 minutes.[8] Check for visible particulates.
-
c. If solids remain, repeat the vortexing and sonication. Gentle warming (to 30-37°C) can be applied if necessary, but avoid overheating.
-
Causality: A multi-step dissolution process ensures complete solubilization. Sonication provides the energy to break up the crystal lattice, a step that vortexing alone may not achieve for stubborn compounds.[8]
-
-
Final Volume Adjustment: Once the solid is fully dissolved, resulting in a clear solution, add DMSO to reach the final calculated volume (e.g., 2 mL).
-
Homogenization: Cap the vial and invert it several times, followed by a brief vortex to ensure the solution is homogeneous.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots in appropriately labeled cryovials or polypropylene tubes.[10] Store these aliquots as recommended in Section 6.
Caption: Workflow for preparing a primary stock solution of Boc-L-Ile-O-CH2-Ph-CH2-COOH.
Quality Control and Validation of Stock Solutions
Trust in your experimental results begins with trust in your reagents. A newly prepared primary stock solution should be validated to confirm its identity and concentration. This is a self-validating step that ensures accuracy from the outset.
-
Purity and Identity Confirmation (HPLC-MS): The most rigorous validation method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Procedure: Dilute a small sample of the stock solution to an appropriate concentration (e.g., 1 mM) in a suitable solvent like acetonitrile. Analyze using a standard reverse-phase HPLC method.
-
Expected Outcome: The HPLC chromatogram should show a single major peak with a purity value that matches the manufacturer's specification (e.g., >97%).[11] The mass spectrometer should confirm that this peak corresponds to the correct molecular weight (379.45 g/mol ) of the compound.[12][13]
-
-
Concentration Verification (HPLC-UV or UV-Vis): If a reference standard is available, the concentration can be verified using HPLC with a UV detector by comparing the peak area to a standard curve. Alternatively, if the molar extinction coefficient of the phenyl chromophore is known, UV-Vis spectrophotometry can provide a concentration estimate.
Caption: Decision workflow for the quality control validation of the prepared stock solution.
Storage and Stability: Preserving Solution Integrity
Once prepared and validated, proper storage is paramount to maintaining the stability of the Boc-L-Ile-O-CH2-Ph-CH2-COOH stock solution.
| Condition | Temperature | Duration | Rationale & Key Considerations |
| Long-Term Storage | -80°C or -20°C | Up to 6 months | Freezing minimizes molecular motion, drastically slowing degradation pathways. -80°C is optimal. Aliquoting is essential to avoid freeze-thaw cycles, which can degrade the compound and introduce moisture.[9][10] |
| Short-Term Storage | 4°C | 1-2 weeks | Suitable for solutions that will be used within a short timeframe. Protect from light by using amber vials. |
| On the Bench | Room Temperature | < 8 hours | Limit exposure to ambient temperature and light during experimental use. Allow aliquots to warm to room temperature before opening to prevent water condensation. |
Potential Degradation Pathways:
-
Acid-Catalyzed Deprotection: The Boc group is highly sensitive to acid.[14][15] Accidental contamination with acidic solutions (e.g., TFA from other peptide work) will cleave the protecting group, rendering the reagent useless for its intended purpose. Ensure dedicated, clean labware is used.
-
Hydrolysis: While less common in anhydrous DMSO, repeated exposure to atmospheric moisture can potentially lead to hydrolysis of the ether linkage over very long periods, especially if contaminants are present. Using anhydrous solvent and proper storage techniques mitigates this risk.
Conclusion
The preparation of a Boc-L-Ile-O-CH2-Ph-CH2-COOH stock solution is a foundational procedure that demands precision and an understanding of the compound's chemical nature. By employing high-purity anhydrous solvents like DMSO, utilizing calibrated equipment, and implementing a robust dissolution technique, researchers can create accurate and reliable primary stocks. Subsequent validation via HPLC-MS provides ultimate confidence in the solution's identity and concentration. Finally, adherence to strict storage protocols—namely, aliquoting and low-temperature storage—ensures the long-term stability and integrity of this critical reagent, paving the way for successful and reproducible research in peptide synthesis and drug discovery.
References
-
BenchChem. (2025). An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure. BenchChem Technical Support. 3
-
Sigma-Aldrich. BOC-ON Technical Bulletin. Sigma-Aldrich. 16
-
MedchemExpress. (n.d.). Boc-L-Leu-OH | Amino Acid Derivative. MedchemExpress.com. Link
-
Chem-Impex. (n.d.). Boc-L-Ile-O-CH2-Ph-CH2-COOH. Chem-Impex International. Link
-
BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
-
ChemicalBook. (n.d.). BOC-L-Isoleucine CAS#: 13139-16-7. ChemicalBook. Link
-
National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem Compound Database. Link
-
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep. Link
-
ChemicalBook. (2026). BOC-L-Isoleucine | 13139-16-7. ChemicalBook. Link
-
MDPI. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Link
-
Sigma-Aldrich. (n.d.). Storage and Handling of Synthetic Peptides. Sigma-Aldrich. Link
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. Link
-
Chem-Impex. (n.d.). Boc-L-Phe-O-CH2-Ph-CH2-COOH. Chem-Impex International. Link
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Link
-
Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. Link
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Link
-
Sigma-Aldrich. (n.d.). Boc-Phe-OH ≥99.0%. Sigma-Aldrich. Link
-
Solvias. (2025). Quality control: the central pillar supporting peptide manufacturing. Solvias AG. Link
-
National Institutes of Health. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(7), 893-901. Link
-
Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. Link
-
American Chemical Society. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Link
-
SB-PEPTIDE. (n.d.). Quality controls. SB-PEPTIDE. Link
-
National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-L-isoleucine. PubChem Compound Database. Link
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. SB-PEPTIDE. Link
-
Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem AG. Link
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Link
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. polypeptide.com [polypeptide.com]
- 12. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 13. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 14. mdpi.com [mdpi.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields with Boc-L-Ile-O-CH2-Ph-CH2-COOH
Welcome to the technical support center for Boc-L-Ile-O-CH2-Ph-CH2-COOH. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during their synthetic work with this versatile but sterically demanding building block. Here, we provide in-depth, experience-driven answers to common questions, focusing on the chemical principles behind the troubleshooting strategies.
I. Understanding the Challenges with Boc-L-Ile-O-CH2-Ph-CH2-COOH
Boc-L-Ile-O-CH2-Ph-CH2-COOH is a valuable reagent in peptide synthesis and the development of complex biologically active molecules.[1] Its structure, which combines the sterically hindered L-isoleucine with a phenoxyacetic acid moiety, presents unique challenges during coupling reactions. The bulky side chain of isoleucine can physically obstruct the formation of a peptide bond, leading to slower reaction rates and incomplete coupling.[2] This guide will walk you through potential pitfalls and their solutions.
Frequently Asked Questions (FAQs): General Considerations
Q1: What are the primary reasons for low yields when using Boc-L-Ile-O-CH2-Ph-CH2-COOH in a coupling reaction?
A1: Low yields with this reagent typically stem from a combination of factors, primarily related to steric hindrance. The bulky sec-butyl side chain of the isoleucine residue significantly slows down the kinetics of amide bond formation. Additionally, the phenoxyacetic acid linker can influence the electronic properties and solubility of the molecule. Key contributors to low yields include:
-
Incomplete activation of the carboxylic acid: Standard activation conditions may not be sufficient to overcome the steric bulk.
-
Slow coupling kinetics: The approach of the amine nucleophile to the activated carboxyl group is sterically hindered.
-
Side reactions: Prolonged reaction times or overly harsh conditions can lead to side reactions, such as racemization or decomposition of coupling reagents.
-
Poor solubility: The starting material or the product may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Issues with starting material purity: Impurities in the Boc-L-Ile-O-CH2-Ph-CH2-COOH or the amine coupling partner can interfere with the reaction.
II. Troubleshooting the Coupling Reaction
The coupling step is the most critical stage where yield can be compromised. This section provides a detailed breakdown of how to diagnose and resolve common issues.
FAQs: Coupling Reagents and Conditions
Q2: My standard DCC or DIC/HOBt coupling protocol is giving me a low yield. What should I try next?
A2: While DCC and DIC are workhorse coupling reagents, their reactivity is often insufficient for sterically hindered amino acids like isoleucine.[2] To improve your yield, consider the following, in order of increasing reactivity:
-
Switch to a more potent coupling reagent: Uronium/aminium or phosphonium salt-based reagents are generally more effective for challenging couplings.[2]
-
Increase the equivalents of reagents: Using a slight excess of the coupling reagent and the Boc-L-Ile-O-CH2-Ph-CH2-COOH can help drive the reaction to completion.
-
Optimize the solvent: Ensure all reactants are fully dissolved. DMF is a common choice, but for some systems, NMP or a mixture of solvents might be necessary.
-
Increase the reaction temperature: Cautiously increasing the temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate. However, this also increases the risk of racemization, so it should be done with careful monitoring.
The following table provides a comparison of commonly used coupling reagents for sterically hindered couplings:
| Coupling Reagent | Class | Key Advantages | Considerations |
| DCC/DIC + HOBt | Carbodiimide | Cost-effective, well-established. | Often insufficient for hindered couplings; DCC can cause sensitization.[3] |
| HBTU/TBTU | Aminium Salt | Highly efficient, fast reactions.[4] | Can cause guanidinylation of the N-terminus if used in excess.[4] |
| HATU | Aminium Salt | Faster and less epimerization than HBTU.[4] | More expensive than HBTU. |
| COMU | Uronium Salt | High reactivity, comparable to HATU, with a non-explosive leaving group (Oxyma).[5] | Newer reagent, may be less familiar to some labs. |
| PyAOP/PyBOP | Phosphonium Salt | Excellent for hindered couplings, low racemization. | Can be more expensive; byproducts can complicate purification. |
Q3: How can I monitor the progress of my coupling reaction to know if it's complete?
A3: Monitoring the reaction is crucial to avoid unnecessarily long reaction times that can lead to side reactions. Here are some common methods:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to see the disappearance of starting materials and the appearance of the product peak.
-
Kaiser Test (for solid-phase synthesis): This colorimetric test detects free primary amines.[6] A negative result (yellow beads) indicates that the coupling is complete.[6] For secondary amines (like proline), the isatin test can be used.[6]
-
NMR Spectroscopy: For solution-phase synthesis, taking a small aliquot of the reaction mixture and running a quick 1H NMR can confirm the formation of the amide bond.
Experimental Protocol: Optimized Coupling of Boc-L-Ile-O-CH2-Ph-CH2-COOH
This protocol is a starting point and may require further optimization for your specific substrate.
-
Dissolve the amine component (1.0 equiv.) in anhydrous DMF.
-
In a separate flask, dissolve Boc-L-Ile-O-CH2-Ph-CH2-COOH (1.2 equiv.), HATU (1.2 equiv.), and HOAt (1.2 equiv.) in anhydrous DMF.
-
Add DIPEA (2.4 equiv.) to the solution from step 2 and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated solution from step 3 to the amine solution from step 1.
-
Stir the reaction mixture at room temperature and monitor by HPLC or TLC until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by flash column chromatography.
Visualization: Troubleshooting Workflow for Low Coupling Yield
Caption: The acid-catalyzed deprotection of a Boc-protected amine.
IV. Purification Challenges
The final step of isolating your pure product can also present difficulties.
FAQs: Purification
Q5: My crude product is difficult to purify by column chromatography. Are there any tips?
A5: Purification challenges can arise from several sources:
-
Similar polarity of product and byproducts: If your product has a similar Rf to impurities, try different solvent systems for your column. A gradient elution can be very effective.
-
Urea byproducts: If you used a carbodiimide reagent like DCC or DIC, the corresponding urea byproduct can be difficult to remove. For DCC, the urea is insoluble in many organic solvents and can often be removed by filtration. For DIC, the urea is more soluble. Switching to a phosphonium or aminium salt-based reagent can avoid this issue.
-
Oily product: If your product is an oil, it can be difficult to handle and may co-elute with impurities. If the product is an acid or a base, you can sometimes form a salt to induce crystallization. For acidic products, forming a dicyclohexylamine (DCHA) salt can be effective. [7]
V. Concluding Remarks
Successfully working with sterically hindered building blocks like Boc-L-Ile-O-CH2-Ph-CH2-COOH requires careful optimization of reaction conditions and a good understanding of the underlying chemical principles. By systematically addressing potential issues in the coupling, deprotection, and purification steps, you can significantly improve your yields and obtain high-quality products. This guide provides a framework for troubleshooting, but remember that each specific reaction may require its own unique set of optimized conditions.
References
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Aapptec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
PMC. An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]
-
Attaching Boc Protecting Groups With BOC-ON. [Link]
Sources
Validation & Comparative
Technical Deep Dive: Boc-L-Ile-PAM-OH Handle vs. Merrifield Resin for SPPS
Executive Summary: The Stability-Purity Tradeoff
In Boc solid-phase peptide synthesis (SPPS), the choice between direct loading onto Merrifield Resin and utilizing the Boc-L-Ile-PAM-OH handle (Boc-L-Ile-O-CH2-Ph-CH2-COOH) represents a critical decision between cost-efficiency and chemical fidelity.[1][2]
While Merrifield resin (chloromethyl polystyrene) remains the economical standard for short peptides (<10 residues), it suffers from acidolytic leaching —the premature loss of peptide chains during repeated TFA deprotection cycles.[2] For complex sequences or bulky C-terminal residues like Isoleucine (Ile), the PAM (Phenylacetamidomethyl) strategy is the superior technical choice.[2] It offers ~100x greater stability to TFA and eliminates the racemization risks associated with loading beta-branched amino acids.
This guide details the mechanistic differences, experimental protocols, and decision logic for using the Boc-L-Ile-PAM handle versus standard Merrifield loading.[1][2]
Mechanistic Analysis: The "Leaching" Problem
To understand why the PAM handle exists, one must first understand the failure mode of the Merrifield resin.[2]
The Incumbent: Merrifield Resin (Chloromethyl Polystyrene)
In standard Merrifield synthesis, the C-terminal amino acid is anchored via a benzyl ester bond.[2]
-
The Flaw: The benzyl ester is not perfectly stable to Trifluoroacetic Acid (TFA), the reagent used to remove Boc groups at every cycle.[2]
-
The Consequence: During a standard 30-minute TFA treatment, approximately 1-2% of the peptide chains are cleaved from the resin.[2]
-
Cumulative Effect: For a 30-mer peptide, this "leaching" can result in a >40% loss of yield before the final HF cleavage even begins.[2]
The Challenger: Boc-L-Ile-PAM-OH (The Pre-Formed Handle)
The compound Boc-L-Ile-O-CH2-Ph-CH2-COOH is a "pre-formed handle."[1][2] It is not a resin itself but a linker pre-loaded with Isoleucine.[1][2] This handle is coupled to an Aminomethyl Polystyrene resin.[1][2]
-
The Fix: The PAM linker inserts an acetamido group between the resin and the phenyl ring.
-
The Mechanism: The acetamido group is electron-withdrawing. It destabilizes the formation of the benzyl carbocation intermediate required for acidolysis.
-
Result: The ester bond becomes ~100x more stable to TFA than the standard Merrifield linkage, while remaining fully cleavable by liquid Hydrogen Fluoride (HF).[2]
The Isoleucine Factor: Racemization
Isoleucine is beta-branched, creating significant steric hindrance.[2]
-
Merrifield Risk: Forcing Boc-Ile-OH onto Chloromethyl resin (via Cesium salt method) requires heat (50°C) and long reaction times, which frequently causes racemization (conversion of L-Ile to D-allo-Ile).[1][2]
-
PAM Solution: The Boc-L-Ile-PAM-OH handle is synthesized and purified in solution before attachment to the resin.[1] This guarantees 100% enantiomeric purity of the C-terminal residue.[1]
Visualizing the Stability Mechanism
The following diagram illustrates the structural difference and the "electron tuning" that protects the PAM linkage during TFA exposure.
Figure 1: Mechanistic comparison of acid stability. The PAM linker's electron-withdrawing nature prevents the formation of the benzyl cation during TFA deprotection.[2]
Comparative Performance Data
The following data summarizes the yield loss per cycle of Boc deprotection (typically 50% TFA in DCM).
| Feature | Merrifield Resin (Standard) | PAM Resin (Pre-formed Handle) |
| Linker Chemistry | Benzyl Ester | 4-(hydroxymethyl)phenylacetamidomethyl |
| TFA Stability | Poor (Loss ~1.4% / hr) | Excellent (Loss ~0.01% / hr) |
| Peptide Loss (20 cycles) | ~25 - 30% | < 1% |
| C-Terminal Racemization | High Risk (esp.[1][2] Ile, Val, His) | Negligible (Pre-purified handle) |
| Final Cleavage | HF (Standard) | HF (Standard) |
| Best Use Case | Peptides < 10 residues | Peptides > 10 residues, or expensive AA |
Experimental Protocols
Protocol A: The PAM Strategy (Recommended for Ile)
Objective: Couple Boc-L-Ile-O-CH2-Ph-CH2-COOH to Aminomethyl Polystyrene Resin.[1][2] This creates a self-validating system where the C-terminal loading is defined by the coupling efficiency, not a substitution reaction.[1][2]
Reagents:
Step-by-Step:
-
Swelling: Swell 1.0 g of Aminomethyl resin in DCM for 30 minutes. Drain.
-
Activation: Dissolve Boc-L-Ile-PAM-OH (2.0 eq relative to resin substitution) and HOBt (2.0 eq) in a minimum volume of DMF. Add DIC (2.0 eq) and stir for 5 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 4–12 hours.
-
Capping (Optional but Recommended): Add Acetic Anhydride (5 eq) and Pyridine (5 eq) in DCM for 30 minutes to cap any unreacted aminomethyl groups. This prevents deletion sequences.[1][2]
-
Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1][2] Dry under vacuum.[1][2][3]
Protocol B: The Merrifield Strategy (Direct Loading)
Objective: Load Boc-L-Ile-OH onto Chloromethyl Polystyrene Resin.[1] Note: This protocol uses the Cesium Salt method to minimize side reactions, but racemization remains a risk.[2]
Reagents:
Step-by-Step:
-
Salt Formation: Dissolve Boc-L-Ile-OH (1.5 eq) in MeOH/Water (9:1).[1][2] Add
until pH 7.[1][2]0. Evaporate to dryness and desiccate repeatedly (water is the enemy here).[2] -
Swelling: Swell Merrifield resin in DMF.
-
Reaction: Add the dry Cesium salt of Boc-Ile-OH to the resin in DMF.
-
Heating: Shake at 50°C for 24 hours .
-
Critical Warning: Temperatures >50°C drastically increase racemization of Isoleucine.[2]
-
-
Washing: Wash thoroughly with DMF, Water, DMF, and MeOH.[1][2]
Decision Logic & Workflow
Use this flowchart to determine the appropriate resin strategy for your specific peptide project.
Figure 2: Decision matrix for resin selection. The PAM handle is mandatory for Isoleucine to ensure chirality, regardless of peptide length.[2]
References
-
Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis.[1][2] The Journal of Organic Chemistry, 43(14), 2845-2852.[1][2]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[2]
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins.[2] Annual Review of Biochemistry, 57, 957-989.[1][2]
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts.[2] Helvetica Chimica Acta, 56(5), 1476-1482.[1][2]
Sources
Technical Guide: PAM vs. Benzyl Ester Linkers for Isoleucine in Boc-SPPS
Topic: Advantages of PAM Linkers over Ester Linkages for Isoleucine in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Comparison Guide.
Executive Summary: The Stability Imperative
In Boc-chemistry Solid-Phase Peptide Synthesis (SPPS), the choice of linker defines the fidelity of the peptide chain assembly. For sterically demanding and hydrophobic residues like Isoleucine (Ile) , the distinction between a standard Benzyl Ester (Merrifield) linkage and a PAM (4-(hydroxymethyl)phenylacetamidomethyl) linker is not merely structural—it is the determinant of yield and purity.
While standard benzyl esters suffer from cumulative acidolysis during repetitive trifluoroacetic acid (TFA) deprotection cycles, PAM linkers provide a "safety-catch" stability profile. This guide delineates the mechanistic superiority of PAM for Isoleucine-anchored peptides, supported by kinetic data and optimized protocols.
Mechanistic Analysis: Why PAM Outperforms Benzyl Esters
The fundamental flaw of the standard benzyl ester linkage (Merrifield resin) is its susceptibility to premature cleavage. During the removal of the N
The Electron-Withdrawing Effect
The PAM linker introduces an acetamidomethyl spacer between the resin backbone and the phenolic ring. This spacer acts as an electron-withdrawing group (EWG), decreasing the electron density on the benzylic oxygen.
-
Merrifield (Benzyl Ester): High electron density facilitates protonation of the ester oxygen, leading to acidolysis.
-
PAM Linker: The amide group reduces electron density, making the ester bond roughly 100 times more stable to TFA than the standard benzyl ester.
Visualization of Acid Stability
The following diagram illustrates the structural difference and the acidolysis pathway.
Figure 1: Comparative stability pathways. The PAM linker's acetamidomethyl spacer prevents the premature acidolysis observed in standard benzyl esters.
Quantitative Performance Comparison
The following data summarizes the kinetic differences between the two linkers. This data is critical when synthesizing peptides longer than 10 residues, where cumulative loss becomes statistically significant.
| Feature | Benzyl Ester (Merrifield) | PAM Linker | Impact on Isoleucine Synthesis |
| TFA Stability ( | High (~1.4% loss/hour) | Ultra-Low (~0.01-0.02% loss/hour) | Prevents loss of C-terminal Ile during long syntheses. |
| HF Cleavability | Good ( | Good ( | Both cleave cleanly in HF/p-cresol. |
| Racemization Risk (Loading) | High (if using DMAP/DCC) | Moderate (Requires controlled loading) | Ile is prone to epimerization; PAM protocols often use pre-formed handles to mitigate this. |
| Yield (20-mer peptide) | ~75% (due to premature loss) | >99% (relative to linker stability) | Critical for maximizing yield of expensive Ile-rich sequences. |
Critical Insight: For a 30-residue peptide, a 1% loss per cycle (Merrifield) results in a theoretical maximum yield of only 74% based on linker stability alone. With PAM, the yield remains >99% .
The Isoleucine Challenge: Sterics and Racemization
Isoleucine is a
Racemization during Esterification
Loading Boc-Ile-OH onto a resin is the step most prone to racemization (converting L-Ile to D-allo-Ile).
-
Merrifield Method: Often uses Cs-salts or DCC/DMAP. DMAP is a potent catalyst for racemization.
-
PAM Method: The preferred route is using a pre-formed Boc-Ile-PAM-Handle . By coupling the pre-purified handle to the aminomethyl resin, you avoid subjecting the chiral center of Isoleucine to the harsh esterification conditions directly on the resin.
Pathway: Pre-formed Handle Strategy
This workflow ensures 100% enantiomeric purity of the C-terminal Isoleucine.
Figure 2: The "Pre-formed Handle" strategy eliminates the risk of racemizing Isoleucine during resin loading.
Experimental Protocols
Protocol A: Loading Boc-Ile-OH to PAM Resin (In-situ Method)
Use this if pre-loaded resin is unavailable. Note the inclusion of HOBt to suppress racemization.
Reagents:
-
Boc-Ile-OH (3 eq)[1]
-
PAM Resin (Aminomethyl polystyrene functionalized with PAM linker acid)
-
DIC (Diisopropylcarbodiimide) (3 eq)[1]
-
HOBt (Hydroxybenzotriazole) (3 eq)
-
DMAP (4-dimethylaminopyridine) (0.1 eq - Use sparingly)
-
DCM/DMF (1:1 v/v)
Procedure:
-
Swelling: Swell 1.0 g of PAM resin in DCM for 30 minutes. Drain.
-
Activation: Dissolve Boc-Ile-OH and HOBt in minimal DMF. Add DIC and stir for 5 minutes at
. -
Coupling: Add the activated mixture to the resin. Add catalytic DMAP (critical: keep DMAP low to minimize racemization).
-
Reaction: Shake at room temperature for 4–16 hours.
-
Capping: Add acetic anhydride (10 eq) and pyridine (10 eq) to cap unreacted hydroxyl groups. Shake for 30 mins.
-
Wash: Wash with DMF (3x), DCM (3x), and MeOH (3x). Dry in vacuo.[2]
-
Test: Determine loading via quantitative Ninhydrin test (after deprotecting a small aliquot) or Picric Acid test.
Protocol B: Stability Test (PAM vs. Merrifield)
To validate the stability of your linkage before committing to a long synthesis.
-
Preparation: Synthesize a test dipeptide, e.g., H-Ala-Ile-Resin, on both PAM and Merrifield supports.
-
Treatment: Treat both resins with 50% TFA/DCM (standard deprotection cocktail) for extended periods (e.g., 24 hours).
-
Sampling: Remove aliquots at t=0, 1, 6, 12, and 24 hours.
-
Analysis: Wash, HF-cleave, and analyze the supernatant for free Isoleucine (which indicates premature cleavage).
-
Result: You will observe a linear increase in free Ile from the Merrifield resin, while the PAM resin supernatant remains clear of free amino acid.
References
-
Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845-2852. Link
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. Link
-
Tam, J. P., Kent, S. B., Wong, T. W., & Merrifield, R. B. (1979). Improved synthesis of 4-(Boc-aminoacyloxymethyl)phenylacetic acids for use in solid phase peptide synthesis. Synthesis, 1979(12), 955-957. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Sources
A Technical Guide to the NMR Characterization of Boc-L-Ile-O-CH2-Ph-CH2-COOH for Pharmaceutical Research
For researchers and professionals in drug development and peptide synthesis, the precise structural elucidation of novel amino acid derivatives is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of Boc-L-Ile-O-CH2-Ph-CH2-COOH, a custom-designed building block with significant potential in medicinal chemistry. Due to the novelty of this compound, this guide will present a detailed, predicted NMR profile based on the well-established spectral data of its constituent fragments. We will then provide a comparative analysis with experimental data from structurally analogous compounds to validate our assignments.
This technical guide is designed to not only serve as a reference for the spectral features of Boc-L-Ile-O-CH2-Ph-CH2-COOH but also to illustrate the logical process of spectral interpretation for complex organic molecules.
Core Structure and Functional Moieties
Boc-L-Ile-O-CH2-Ph-CH2-COOH (MW: 379.45 g/mol , Formula: C₂₀H₂₉NO₆) is a derivative of the amino acid L-isoleucine.[1] Its structure incorporates three key functional components that influence its NMR spectrum:
-
The Boc-L-Isoleucine Core: This provides the chiral backbone and the characteristic aliphatic side chain of isoleucine. The tert-butoxycarbonyl (Boc) group is a common amine protecting group in peptide synthesis.[][3]
-
A Benzyl Ether Linkage: The carboxylic acid of the isoleucine is esterified with a benzyl group, which in turn is part of a larger phenylacetic acid moiety.
-
The Phenylacetic Acid Moiety: This terminal portion of the molecule introduces aromatic protons and a carboxylic acid functionality.
The interplay of these fragments dictates the chemical environment of each proton and carbon atom, which is reflected in their respective chemical shifts and coupling patterns in the NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Boc-L-Ile-O-CH2-Ph-CH2-COOH. These predictions are derived from the analysis of experimental data for Boc-L-Isoleucine, benzyl ethers, and phenylacetic acid derivatives.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| ~7.35 - 7.25 | m | 5H | Ar-H | Aromatic protons of the phenyl ring. |
| ~5.10 | s | 2H | -O-CH₂ -Ph | Methylene protons adjacent to the ether oxygen and the phenyl ring, deshielded by both. |
| ~5.00 | d | 1H | NH | Amide proton of the Boc-protected amine, typically a doublet due to coupling with the α-proton. |
| ~4.30 | dd | 1H | α-H | α-proton of the isoleucine residue, coupled to the NH proton and the β-proton. |
| ~3.65 | s | 2H | Ph-CH₂ -COOH | Methylene protons adjacent to the phenyl ring and the carboxylic acid. |
| ~1.90 | m | 1H | β-H | β-proton of the isoleucine side chain. |
| ~1.45 | s | 9H | -C(CH₃ )₃ | Protons of the tert-butyl group of the Boc protector. |
| ~1.50 - 1.15 | m | 2H | γ-CH₂ | Methylene protons of the isoleucine side chain. |
| ~0.95 | d | 3H | δ-CH₃ | Methyl protons of the isoleucine side chain. |
| ~0.90 | t | 3H | γ'-CH₃ | Methyl protons of the isoleucine side chain. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~177-178 | C OOH | Carboxylic acid carbon of the phenylacetic acid moiety. |
| ~172-173 | Ester C =O | Ester carbonyl carbon of the isoleucine residue. |
| ~156 | Boc C =O | Carbonyl carbon of the Boc protecting group. |
| ~136-137 | Ar-C (quat.) | Quaternary carbon of the phenyl ring attached to the CH₂ group. |
| ~129-127 | Ar-C H | Aromatic carbons. |
| ~80 | Boc C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~70-72 | -O-C H₂-Ph | Methylene carbon of the benzyl ether. |
| ~58 | α-C | α-carbon of the isoleucine residue. |
| ~41 | Ph-C H₂-COOH | Methylene carbon of the phenylacetic acid moiety. |
| ~38 | β-C | β-carbon of the isoleucine side chain. |
| ~28 | Boc -C(C H₃)₃ | Methyl carbons of the Boc group. |
| ~25 | γ-C H₂ | Methylene carbon of the isoleucine side chain. |
| ~15 | δ-C H₃ | Methyl carbon of the isoleucine side chain. |
| ~11 | γ'-C H₃ | Methyl carbon of the isoleucine side chain. |
Comparative Analysis with Experimental Data of Structural Analogs
To substantiate the predicted spectral data, we will now compare it with the published experimental NMR data of its core fragments.
Boc-L-Isoleucine (Boc-L-Ile-OH)
Experimental data for Boc-L-Ile-OH provides a strong foundation for assigning the signals of the isoleucine moiety in our target molecule.
Table 1: Experimental NMR Data for Boc-L-Ile-OH
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H NMR | 5.02 | d | [4][5] |
| 4.30 | dd | [4][5] | |
| 1.83-1.99 | m | [4][5] | |
| 1.46 | s | [4][5] | |
| 1.46-1.54 | m | [4][5] | |
| 1.15-1.29 | m | [4][5] | |
| 0.98 | d | [4][5] | |
| 0.94 | t | [4][5] | |
| ¹³C NMR | 177.2 | [4] | |
| 155.9 | [4] | ||
| 80.2 | [4] | ||
| 58.0 | [4] | ||
| 37.9 | [4] | ||
| 28.5 | [4] | ||
| 25.0 | [4] | ||
| 15.7 | [4] | ||
| 11.8 | [4] |
The close correlation between the experimental values for Boc-L-Ile-OH and our predicted values for the corresponding protons and carbons in Boc-L-Ile-O-CH2-Ph-CH2-COOH lends high confidence to our assignments for the isoleucine portion of the molecule.
Phenylacetic Acid and Benzyl Phenylacetate
For the phenylacetic acid and benzyl ether moieties, we can draw comparisons from the known spectra of phenylacetic acid and benzyl phenylacetate.
Table 2: Experimental NMR Data for Phenylacetic Acid and Benzyl Phenylacetate
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Phenylacetic Acid | ¹H NMR | 7.24-7.36 | m | [6] |
| 3.64 | s | [6] | ||
| ¹³C NMR | 177.88 | [6] | ||
| 133.18 | [6] | |||
| 129.34, 128.61, 127.33 | [6] | |||
| 41.01 | [6] | |||
| Benzyl Phenylacetate | ¹H NMR | 7.31, 7.28 | [7] | |
| 5.12 | s | [7] | ||
| 3.66 | s | [7] |
The aromatic proton signals in both reference compounds appear in the expected region of ~7.3 ppm. The methylene protons of the phenylacetic acid moiety in phenylacetic acid at 3.64 ppm and in benzyl phenylacetate at 3.66 ppm strongly support our prediction of ~3.65 ppm for the corresponding protons in the target molecule.[6][7] The benzyl methylene protons in benzyl phenylacetate at 5.12 ppm are a good indicator for the chemical shift of the benzyl ether methylene protons in our target molecule.[7]
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire NMR data for Boc-L-Ile-O-CH2-Ph-CH2-COOH or similar compounds, the following generalized protocol is recommended.
1. Sample Preparation:
- Accurately weigh 10-20 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃.
- Temperature: 298 K.
- Parameters:
- Pulse sequence: Standard single-pulse experiment (zg30 or similar).
- Spectral width: ~16 ppm.
- Number of scans: 16-64 (depending on sample concentration).
- Relaxation delay (d1): 1-2 seconds.
3. ¹³C NMR Spectroscopy:
- Instrument: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
- Solvent: CDCl₃.
- Temperature: 298 K.
- Parameters:
- Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30 or similar).
- Spectral width: ~240 ppm.
- Number of scans: 1024 or more (as ¹³C is less sensitive).
- Relaxation delay (d1): 2-5 seconds.
4. 2D NMR Spectroscopy (Optional but Recommended):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the isoleucine side chain.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting the different structural fragments.
Visualization of the Experimental Workflow
The logical flow for the characterization of Boc-L-Ile-O-CH2-Ph-CH2-COOH can be visualized as follows:
Caption: Workflow for the NMR characterization of novel compounds.
Conclusion
The NMR characterization of Boc-L-Ile-O-CH2-Ph-CH2-COOH can be approached systematically by leveraging the well-documented spectral data of its constituent chemical motifs. This guide provides a robust predicted ¹H and ¹³C NMR profile, supported by a comparative analysis with experimentally determined data for structurally related compounds. The detailed experimental protocol and workflow visualization offer a comprehensive framework for researchers engaged in the synthesis and analysis of novel peptide building blocks. The application of 2D NMR techniques is highly recommended for unambiguous signal assignment and complete structural confirmation.
References
-
Beilstein Journals. BJOC - Search Results. Retrieved February 5, 2026, from [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved February 5, 2026, from [Link]
-
PubChem. tert-Butoxycarbonyl-L-isoleucine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. ¹H NMR (CDCl₃, 300 MHz) of phenylacetic acid. Retrieved February 5, 2026, from [Link]
-
ResearchGate. NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. Retrieved February 5, 2026, from [Link]
-
ACS Publications. Amino Acid-Protecting Groups. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. Synthesis of Selectively ¹³C/²H/¹⁵N-Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved February 5, 2026, from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Boc-L-Ile-O-CH2-Ph-CH2-COOH
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-L-Ile-O-CH2-Ph-CH2-COOH, a protected amino acid derivative commonly used in peptide synthesis.[1] By adhering to these protocols, we can ensure a safe laboratory environment and minimize our environmental impact.
Core Safety Directives: Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment. This serves as your primary defense against accidental exposure.
-
Eye Protection : Wear safety glasses with side shields or goggles.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves before use and dispose of them properly after handling the chemical.[5]
-
Body Protection : A standard laboratory coat should be worn to protect your clothing and skin.[4]
-
Respiratory Protection : If there is a risk of generating dust, handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation.[3]
Always handle the compound in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[4]
Systematic Disposal Procedures
The appropriate disposal method for Boc-L-Ile-O-CH2-Ph-CH2-COOH depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first critical step in a compliant disposal process.
-
Solid Waste : This includes expired or unused Boc-L-Ile-O-CH2-Ph-CH2-COOH powder.
-
Liquid Waste : This encompasses solutions containing Boc-L-Ile-O-CH2-Ph-CH2-COOH, as well as rinsates from cleaning contaminated glassware. Note that the Boc protecting group is acid-labile and can be removed by strong acids like trifluoroacetic acid (TFA).[][7] Therefore, acidic waste streams containing this compound should be handled with particular care.
-
Contaminated Materials : This category includes personal protective equipment (gloves, etc.), weighing papers, and spill cleanup materials that have come into contact with the compound.
Segregate these waste streams into clearly labeled, dedicated hazardous waste containers.[8]
Step 2: Disposal Protocols
For Solid Boc-L-Ile-O-CH2-Ph-CH2-COOH Waste:
-
Collection : Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.
-
Storage : Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[8][9] For very small quantities of what is considered non-hazardous solid waste, disposal in a secured landfill might be an option, but this should be verified with your institution's Environmental Health and Safety (EHS) department and local regulations.[10][11]
For Liquid Waste Containing Boc-L-Ile-O-CH2-Ph-CH2-COOH:
-
Neutralization (if applicable) : If the liquid waste is acidic or basic and contains no other hazardous components, it may be possible to neutralize it to a pH between 5.5 and 9.5.[12] However, given the potential for deprotection of the Boc group in acidic conditions, this should be done with caution.
-
Collection : Collect the liquid waste in a dedicated, leak-proof, and clearly labeled container.
-
Storage : Store the liquid waste container in secondary containment to prevent spills.
-
Disposal : Do not pour liquid waste down the drain. [8] Arrange for disposal through your institution's hazardous waste management program.
For Contaminated Materials:
-
Collection : Place all contaminated materials, such as gloves, wipes, and plasticware, into a designated hazardous waste bag or container.
-
Disposal : This waste should be disposed of through your institution's chemical waste program.
Empty Container Disposal
Empty containers that held Boc-L-Ile-O-CH2-Ph-CH2-COOH must also be disposed of properly.
-
Rinsing : Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste.
-
Defacing : Deface or remove the original label to prevent misuse.[11]
-
Disposal : Once clean and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.
Decision Workflow for Disposal
To simplify the decision-making process, the following flowchart outlines the key steps for determining the correct disposal path for Boc-L-Ile-O-CH2-Ph-CH2-COOH waste.
Caption: Disposal decision workflow for Boc-L-Ile-O-CH2-Ph-CH2-COOH waste.
Summary of Disposal Guidelines
| Waste Type | Key Disposal Steps |
| Solid Powder | 1. Collect in a labeled, sealed container. 2. Store in a designated area. 3. Dispose of via a licensed hazardous waste contractor. |
| Liquid Solutions | 1. Collect in a labeled, leak-proof container with secondary containment. 2. DO NOT pour down the drain. 3. Dispose of via a licensed hazardous waste contractor. |
| Contaminated Materials | 1. Place in a designated hazardous waste container. 2. Dispose of through your institutional waste program. |
| Empty Containers | 1. Triple-rinse, collecting rinsate as hazardous waste. 2. Deface the label. 3. Dispose of according to institutional policy. |
By following these procedures, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet for Ac-Trp(Boc)-OH. Retrieved from [Link]
-
Bio-Synthesis. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]
-
IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]
-
University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide24.store [peptide24.store]
- 9. synquestlabs.com [synquestlabs.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. sfasu.edu [sfasu.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
